molecular formula C16H14FN B14364350 2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile CAS No. 95733-05-4

2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B14364350
CAS No.: 95733-05-4
M. Wt: 239.29 g/mol
InChI Key: VNVCPGJKTGFEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound consists of two benzene rings connected at the 1,1’ position, with a fluorine atom at the 2’ position, a propyl group at the 4’ position, and a carbonitrile group at the 4 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2’-fluoro-4’-bromobiphenyl) is coupled with an arylboronic acid (such as 4-cyanophenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent like toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further functionalization .

Properties

CAS No.

95733-05-4

Molecular Formula

C16H14FN

Molecular Weight

239.29 g/mol

IUPAC Name

4-(2-fluoro-4-propylphenyl)benzonitrile

InChI

InChI=1S/C16H14FN/c1-2-3-12-6-9-15(16(17)10-12)14-7-4-13(11-18)5-8-14/h4-10H,2-3H2,1H3

InChI Key

VNVCPGJKTGFEBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.